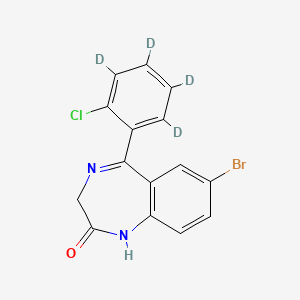

Phenazepam-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenazepam-d4 ist ein deuteriertes Analogon von Phenazepam, einem Benzodiazepin-Derivat. Benzodiazepine sind eine Klasse von psychoaktiven Medikamenten, die für ihre sedativen, hypnotischen, anxiolytischen, antikonvulsiven und muskelrelaxierenden Eigenschaften bekannt sind. Phenazepam wurde ursprünglich in den 1970er Jahren in der Sowjetunion entwickelt und wird in einigen Ländern zur Behandlung von Epilepsie, Alkoholenthzugs-Syndrom und Schlaflosigkeit eingesetzt . This compound wird hauptsächlich als interner Standard in der analytischen Chemie zur Quantifizierung von Phenazepam in biologischen Proben verwendet .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Phenazepam-d4 beinhaltet die Einarbeitung von Deuteriumatomen in das Phenazepammolekül. Der allgemeine Syntheseweg für Phenazepam umfasst die Acylierung von substituiertem Anilin mit Benzoylchlorid, gefolgt von Cyclisierung und anschließenden Reinigungsschritten . Die deuterierte Version, this compound, wird durch die Verwendung deuterierter Reagenzien und Lösungsmittel synthetisiert, um Wasserstoffatome durch Deuterium zu ersetzen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Bedingungen, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten. Die Verwendung von hochreinen deuterierten Reagenzien und Lösungsmitteln ist entscheidend für die industrielle Synthese, um die gewünschte Isotopenmarkierung zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Phenazepam-d4 unterliegt wie andere Benzodiazepine verschiedenen chemischen Reaktionen, darunter:

Oxidation: Phenazepam kann oxidiert werden, um hydroxylierte Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können Phenazepam in seine entsprechenden Amin-Derivate umwandeln.

Substitution: Halogenierung und andere Substitutionsreaktionen können den Phenylring oder andere Teile des Moleküls modifizieren.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Chromtrioxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Halogenierungsmittel für Substitutionsreaktionen . Die Reaktionen erfolgen in der Regel unter kontrollierten Bedingungen, wie z. B. bestimmten Temperaturen und pH-Werten, um die gewünschten Transformationen sicherzustellen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen hydroxylierte Metaboliten, Amin-Derivate und halogenierte Verbindungen. Diese Produkte werden häufig mit Techniken wie Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) analysiert, um ihre Struktur und Reinheit zu bestimmen .

Wissenschaftliche Forschungsanwendungen

Phenazepam-d4 wird in der wissenschaftlichen Forschung weit verbreitet eingesetzt, insbesondere in den Bereichen analytische Chemie und forensische Toxikologie. Seine primäre Anwendung ist als interner Standard für die Quantifizierung von Phenazepam in biologischen Proben wie Blut und Urin . Dies ist entscheidend für genaue Messungen und Analysen in toxikologischen Studien und klinischen Tests. Darüber hinaus wird this compound in pharmakokinetischen Studien eingesetzt, um den Metabolismus und die Verteilung von Phenazepam im Körper zu verstehen .

Wirkmechanismus

This compound entfaltet, wie Phenazepam, seine Wirkung, indem es an Gamma-Aminobuttersäure (GABA)-Rezeptoren im zentralen Nervensystem bindet. GABA ist der primäre inhibitorische Neurotransmitter im Gehirn, und seine Aktivierung führt zu sedativen und anxiolytischen Wirkungen. Phenazepam verstärkt die Bindung von GABA an seine Rezeptoren, erhöht die inhibitorischen Wirkungen und führt zu einer verringerten neuronalen Erregbarkeit . Dieser Mechanismus ist ähnlich wie bei anderen Benzodiazepinen, die ebenfalls GABA-Rezeptoren anvisieren, um ihre therapeutischen Wirkungen zu erzielen.

Wirkmechanismus

Phenazepam-d4, like phenazepam, exerts its effects by binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system. GABA is the primary inhibitory neurotransmitter in the brain, and its activation leads to sedative and anxiolytic effects. Phenazepam enhances the binding of GABA to its receptors, increasing the inhibitory effects and resulting in reduced neuronal excitability . This mechanism is similar to other benzodiazepines, which also target GABA receptors to produce their therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Phenazepam-d4 wird mit anderen deuterierten Benzodiazepinen und nicht-deuterierten Analoga verglichen. Ähnliche Verbindungen umfassen:

Phenazepam: Die nicht-deuterierte Version, die für therapeutische Zwecke verwendet wird.

Etizolam: Ein Thienodiazepin mit ähnlichen anxiolytischen und sedativen Eigenschaften.

Clonazolam: Ein Designer-Benzodiazepin mit potenten sedativen Wirkungen.

Einzigartigkeit

Die Einzigartigkeit von this compound liegt in seiner Deuterium-Markierung, die es zu einem unschätzbaren Werkzeug in der analytischen Chemie für die genaue Quantifizierung und Analyse macht. Die Deuteriumatome bieten einen eindeutigen Massenunterschied, der eine präzise Unterscheidung von nicht-deuterierten Verbindungen in massenspektrometrischen Analysen ermöglicht .

Biologische Aktivität

Phenazepam-d4 is a deuterated analog of the benzodiazepine phenazepam, primarily utilized in research and forensic applications. Its biological activity is closely related to its interaction with the GABAergic system, which plays a crucial role in the central nervous system's inhibitory processes. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

Target Receptor

this compound acts primarily on the GABA (A) receptor , functioning as a positive allosteric modulator . This modulation enhances the effects of GABA, leading to increased inhibitory neurotransmission in the brain.

Biochemical Pathways

The compound influences several biochemical pathways, with a primary focus on the GABAergic system . By enhancing GABA receptor activity, this compound exhibits sedative and anxiolytic properties similar to its parent compound .

Pharmacokinetics

Absorption and Distribution

this compound is rapidly absorbed into the bloodstream following administration. Its pharmacokinetic profile suggests a prolonged half-life, similar to that of phenazepam, which can extend up to 60 hours .

Metabolism

The compound is metabolized predominantly in the liver, where it undergoes various transformations, including oxidation and reduction reactions. These metabolic processes yield hydroxylated metabolites and amine derivatives, which are crucial for understanding its pharmacological effects .

Case Study 1: Forensic Toxicology

In forensic toxicology applications, this compound serves as an internal standard for quantifying phenazepam levels in biological samples such as blood and urine. A study highlighted its utility in detecting phenazepam in cases of suspected overdose or poisoning. In one instance, blood concentrations of phenazepam were found to range from 0.022 mg/L to 0.85 mg/L , indicating significant impairment in subjects .

Case Study 2: Benzodiazepine Poisoning

A retrospective cohort study involving 12,893 patients with benzodiazepine poisoning revealed a significant association between benzodiazepine use and an increased risk of acute pancreatitis (HR = 5.33). This underscores the potential risks associated with compounds like this compound when misused or abused .

Research Applications

This compound is extensively utilized in scientific research for various applications:

- Analytical Chemistry : It serves as an internal standard in quantitative analyses of phenazepam in biological fluids.

- Pharmacokinetics Studies : The compound aids in understanding drug metabolism and bioavailability through various extraction methods .

- Toxicology Research : It is used to investigate the effects and interactions of benzodiazepines in clinical settings.

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Target Receptor | GABA (A) Receptor |

| Mechanism | Positive allosteric modulation |

| Half-Life | Up to 60 hours |

| Primary Metabolism Site | Liver |

| Key Effects | Sedative, anxiolytic |

| Research Applications | Forensic toxicology, analytical chemistry |

Eigenschaften

IUPAC Name |

7-bromo-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMJQQJSWIRRRL-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Br)Cl)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.